molecular formula C17H20ClFN4O2S B2769012 1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034285-49-7

1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2769012
CAS No.: 2034285-49-7
M. Wt: 398.88
InChI Key: OBMBKFLWSWMRPX-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN4O2S and its molecular weight is 398.88. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

Research has highlighted the significance of methanesulfonamide compounds in structural chemistry. For example, studies by Gowda et al. (2007) on related methanesulfonamide structures demonstrate the conformational preferences due to chloro substituents and the implications for biological activity. The orientation of the N—H bond and the methanesulfonyl group relative to the benzene ring plane in these compounds suggests potential receptor interactions during biological activities (Gowda, Foro, & Fuess, 2007).

Kinetic and Mechanistic Studies

Kinetic studies on related compounds, such as the elimination reactions of methanesulfonic acid derivatives, offer insights into their reaction mechanisms. Kumar and Balachandran (2008) found that the presence of a strong base can shift the reaction from a unimolecular to a bimolecular process, independent of the leaving group's nature. This suggests potential applications in synthetic organic chemistry where control over reaction pathways is crucial (Kumar & Balachandran, 2008).

Synthesis and Reactivity

The reactivity of methanesulfonamide compounds towards nucleophilic aromatic substitution has been utilized for synthesizing polychlorobiphenyls, as demonstrated by Bergman and Wachtmeister (1978). This one-step preparation method underscores the utility of methanesulfonamide derivatives in synthesizing complex organic molecules, potentially including "1-(2-chlorophenyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide" (Bergman & Wachtmeister, 1978).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of methanesulfonamide have shown promise as HMG-CoA reductase inhibitors. Watanabe et al. (1997) synthesized and evaluated a series of methanesulfonamide pyrimidine-substituted compounds for their inhibitory effects on cholesterol biosynthesis. This research indicates the potential for designing novel inhibitors based on the methanesulfonamide scaffold, highlighting its significance in drug discovery efforts (Watanabe et al., 1997).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O2S/c18-16-4-2-1-3-14(16)12-26(24,25)22-9-13-5-7-23(8-6-13)17-20-10-15(19)11-21-17/h1-4,10-11,13,22H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBKFLWSWMRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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